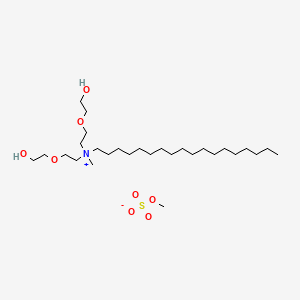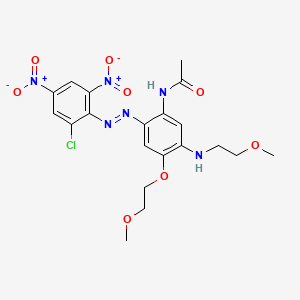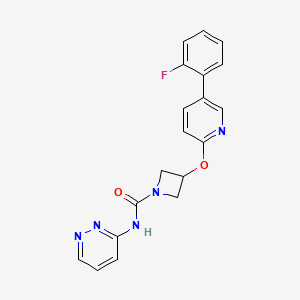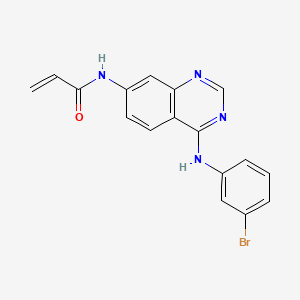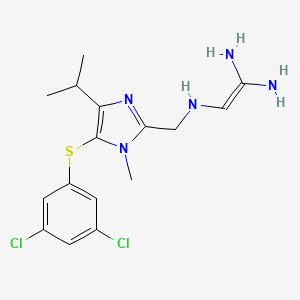
Exaprolol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Exaprolol involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form 1-(2-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield Exaprolol .
Industrial Production Methods
Industrial production of Exaprolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Exaprolol undergoes several types of chemical reactions, including:
Oxidation: Exaprolol can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert Exaprolol into its corresponding alcohols.
Substitution: Exaprolol can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Exaprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-adrenoceptor interactions and to develop new beta-blockers.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
Exaprolol exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand .
類似化合物との比較
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Metoprolol: A selective beta-1 blocker used for hypertension and angina.
Atenolol: Another selective beta-1 blocker used for cardiovascular conditions
Uniqueness of Exaprolol
Exaprolol is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. Unlike some other beta-blockers, Exaprolol has additional electrophysiological effects on cardiac tissue, making it particularly effective in suppressing ischemic ventricular arrhythmias .
特性
CAS番号 |
101312-73-6 |
|---|---|
分子式 |
C18H29NO2 |
分子量 |
291.4 g/mol |
IUPAC名 |
(2R)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m1/s1 |
InChIキー |
ABXHHEZNIJUQFM-MRXNPFEDSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1C2CCCCC2)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


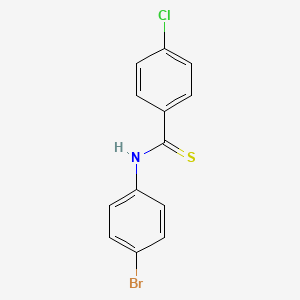
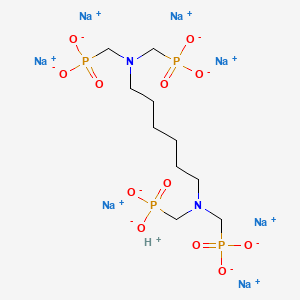

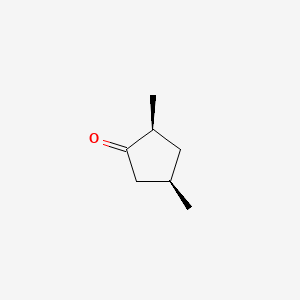
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)

